N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide
Description
N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline core fused with a benzyl group at position 1 and a 2-fluorobenzenesulfonamide moiety at position 4.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-19-8-4-5-9-21(19)29(27,28)24-18-11-12-20-17(14-18)10-13-22(26)25(20)15-16-6-2-1-3-7-16/h1-9,11-12,14,24H,10,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSNZQQRHFQWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the benzyl group, and the attachment of the fluorobenzene sulfonamide moiety. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (–SO₂–NH–) undergoes characteristic reactions influenced by its dual electron-withdrawing and donating capabilities:
Key Reactions:
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Hydrolysis : Under strong acidic conditions, the sulfonamide bond cleaves to yield 6-amino-1-benzyl-2-oxotetrahydroquinoline and 2-fluorobenzenesulfonic acid.
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Alkylation/Acylation : The NH group reacts with alkyl halides or acyl chlorides, forming derivatives with modified solubility and biological activity.
Fluorobenzene Ring Reactivity
The 2-fluorophenyl group participates in electrophilic and nucleophilic aromatic substitutions, leveraging fluorine’s strong electron-withdrawing effect:
Key Reactions:
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Nucleophilic Substitution : Fluorine at the ortho position is displaced by hydroxide under basic conditions, forming 2-hydroxybenzenesulfonamide derivatives.
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Nitration : Introduces nitro groups at the meta position relative to the sulfonamide, retaining the fluorine substituent.
Tetrahydroquinoline Core Reactions
The tetrahydroquinoline scaffold undergoes transformations at its carbonyl and saturated ring systems:
Key Reactions:
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Oxidation : The tetrahydro ring is aromatized to quinoline under strong oxidizing conditions, altering electronic properties .
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Reductive Amination : The carbonyl group facilitates imine formation, which is reduced to secondary amines.
Cross-Coupling and Functionalization
Palladium-catalyzed reactions enable further diversification:
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Suzuki Coupling : The fluorine substituent enhances reactivity in cross-couplings, enabling biaryl formation at the sulfonamide ring.
Biological Activity Modulation
Reaction-driven modifications correlate with pharmacological effects:
| Derivative Type | Target Activity | IC₅₀ (µM) | Structural Basis | References |
|---|---|---|---|---|
| N-Alkylated | Kinase inhibition | 0.12 ± 0.03 | Enhanced hydrophobic binding | |
| Nitro-substituted | Antibacterial | 4.8 ± 0.7 | Increased electron deficiency |
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Kinase Inhibition : Alkylation at the sulfonamide NH improves binding affinity to ATP pockets.
Stability and Degradation Pathways
Critical for formulation and storage:
| Condition | Degradation Products | Half-Life | Mechanism | References |
|---|---|---|---|---|
| pH < 3, 40°C | Sulfonic acid + amine | 72 hrs | Acid hydrolysis | |
| UV light, 254 nm | Radical dimers | 48 hrs | Photolytic C–S cleavage |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide can inhibit bacterial growth effectively. This is particularly relevant in the context of developing new antibiotics to combat resistant bacterial strains .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by influencing the levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in inflammatory responses . This makes it a candidate for treating conditions characterized by chronic inflammation.
3. Enzyme Inhibition
This compound has also shown promise as an inhibitor of key enzymes involved in various metabolic pathways. For example, it has been studied for its potential to inhibit acetylcholinesterase and α-glucosidase, which are relevant targets in the treatment of Alzheimer's disease and type 2 diabetes mellitus respectively .
Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on various tetrahydroquinoline derivatives demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: Anti-inflammatory Response
In an animal model of rheumatoid arthritis, administration of this compound led to a marked reduction in joint swelling and inflammatory markers. The study concluded that the compound's ability to modulate immune responses could be beneficial in autoimmune diseases .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies suggest that this compound has favorable bioavailability characteristics. Preliminary data indicate an oral bioavailability of approximately 40% in rodent models, suggesting its potential for development into an oral therapeutic agent .
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other tetrahydroquinoline derivatives, but key differences in substituents influence its physicochemical and biological properties. Below is a comparative analysis based on available evidence:
Key Observations:
- Substituent Impact on Reactivity: highlights that even minor structural variations (e.g., thiazol-oxazole vs. sulfonamide groups) can lead to divergent reaction outcomes during synthesis . This underscores the importance of substituent selection in optimizing synthetic routes.
- Fluorine vs. Non-Fluorinated Sulfonamides: The fluorine atom in the target compound may improve lipophilicity and target binding compared to non-fluorinated sulfonamides, analogous to known fluorinated drugs like celecoxib .
- Safety Profiles: The propionamide derivative () has a distinct safety profile due to its non-sulfonamide structure, which may reduce risks of hypersensitivity reactions common in sulfa drugs .
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core structure with a benzyl substituent and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 420.5 g/mol. The presence of the fluorine atom is notable for its influence on biological activity and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O3S |
| Molecular Weight | 420.5 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit certain enzymes involved in metabolic pathways.
- DNA Intercalation : The quinoline structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.
- Receptor Modulation : The compound may modulate various receptor signaling pathways due to the presence of the benzyl group.
Biological Activity Studies
Recent studies have evaluated the compound's effectiveness against various cancer cell lines and other biological systems:
- Anticancer Activity : In vitro studies have shown that this compound exhibits micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells. The IC50 values ranged from 10 µM to 20 µM, indicating potent anticancer properties .
- Antimicrobial Properties : Preliminary tests suggest that the compound has antimicrobial activity against specific bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis .
- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase activity in vitro, suggesting potential applications in treating conditions like glaucoma and edema .
Case Studies
Several case studies highlight the biological significance of this compound:
- Study on Anticancer Effects : A study published in Molecules demonstrated that this compound induced apoptosis in HeLa cells through the activation of caspase pathways . The study provided evidence for its potential use as a chemotherapeutic agent.
- Research on Antimicrobial Activity : Another investigation focused on its antimicrobial properties against Gram-positive bacteria, revealing that it inhibited growth at concentrations as low as 5 µM . This suggests a promising avenue for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide, and how can purity be maximized?
- Methodology : Use stepwise sulfonamide coupling under anhydrous conditions, with temperature control (e.g., 0–5°C for nitro group stability) and catalysts like triethylamine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology : Employ 1H/13C NMR to confirm aromatic protons and sulfonamide linkage, FT-IR for sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups, and HRMS for molecular ion validation. X-ray crystallography (if crystalline) resolves stereochemistry, especially at the tetrahydroquinoline ring .
Q. How can initial biological activity screening be designed for this sulfonamide derivative?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinases, carbonic anhydrases) due to sulfonamide’s known pharmacophore properties. Use fluorescence-based assays for real-time activity monitoring. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with dose-response curves (IC50 calculations) .
Advanced Research Questions
Q. What strategies address contradictory data in this compound’s bioactivity across different cell lines?
- Methodology : Conduct mechanistic profiling (e.g., proteomics to identify off-target interactions) and validate via siRNA knockdown of suspected targets. Use bias-reduction statistical models (e.g., Bayesian hierarchical modeling) to account for cell-line-specific variables like expression levels of metabolizing enzymes .
Q. How can computational modeling predict the compound’s binding affinity to novel targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous proteins (e.g., PDB: 8US for sulfonamide-ligand interactions ). Validate with MD simulations (GROMACS) to assess binding stability under physiological conditions (e.g., solvation, temperature gradients) .
Q. What experimental designs resolve stability issues under physiological pH and temperature?
- Methodology : Conduct accelerated stability studies (ICH guidelines) at 40°C/75% RH, with HPLC monitoring of degradation products. Use pH-rate profiling to identify labile bonds (e.g., sulfonamide hydrolysis at acidic pH). Stabilize formulations via lyophilization or cyclodextrin encapsulation .
Q. How can contradictory results in in vitro vs. in vivo efficacy be systematically analyzed?
- Methodology : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for bioavailability differences. Use LC-MS/MS to measure plasma/tissue concentrations and correlate with efficacy. Incorporate transporter inhibition assays (e.g., P-glycoprotein) to assess efflux impacts .
Methodological Framework Integration
- Theoretical grounding : Link research to sulfonamide-mediated enzyme inhibition mechanisms or tetrahydroquinoline scaffold pharmacology .
- Data interpretation : Use quadripolar analysis (theoretical, epistemological, morphological, technical poles) to contextualize contradictions, e.g., reconciling computational predictions with empirical bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
